molecular formula C22H26F2N6O2S B10824661 Shp2-IN-6

Shp2-IN-6

Cat. No.: B10824661
M. Wt: 476.5 g/mol
InChI Key: HGYTYZKWKUXRKA-MRXNPFEDSA-N
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Description

JAB-3068 is a highly selective inhibitor of the protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 plays a crucial role in various cellular processes, including cell growth, differentiation, and survival. JAB-3068 has shown promise in the treatment of cancers driven by receptor tyrosine kinases, such as non-small cell lung cancer, head and neck squamous cell carcinoma, and esophageal squamous cell carcinoma .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JAB-3068 involves multiple steps, including the preparation of intermediates and their subsequent coupling. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for JAB-3068 are not explicitly detailed in the available literature. the compound is produced using advanced synthetic techniques and stringent quality control measures to ensure its efficacy and safety for clinical use .

Chemical Reactions Analysis

Types of Reactions

JAB-3068 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving JAB-3068 include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the intermediates involved .

Major Products

The major products formed from the reactions of JAB-3068 include various derivatives that retain the core structure of the compound while exhibiting different pharmacological properties .

Scientific Research Applications

JAB-3068 has a wide range of scientific research applications, including:

Mechanism of Action

JAB-3068 exerts its effects by selectively inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. By blocking SHP2, JAB-3068 disrupts the RTK/RAS/MAPK signaling pathway, leading to the inhibition of tumor cell growth and proliferation. Additionally, JAB-3068 enhances the anti-tumor activity of CD8+ T cells by blocking the PD-1 inhibitory signal and modulating the tumor microenvironment .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H26F2N6O2S

Molecular Weight

476.5 g/mol

IUPAC Name

1-[4-[3-amino-5-[(4S)-4-amino-2-oxa-8-azaspiro[4.5]decan-8-yl]pyrazin-2-yl]sulfanyl-3,3-difluoro-2H-indol-1-yl]ethanone

InChI

InChI=1S/C22H26F2N6O2S/c1-13(31)30-11-22(23,24)18-14(30)3-2-4-15(18)33-20-19(26)28-17(9-27-20)29-7-5-21(6-8-29)12-32-10-16(21)25/h2-4,9,16H,5-8,10-12,25H2,1H3,(H2,26,28)/t16-/m1/s1

InChI Key

HGYTYZKWKUXRKA-MRXNPFEDSA-N

Isomeric SMILES

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COC[C@H]5N)(F)F

Canonical SMILES

CC(=O)N1CC(C2=C1C=CC=C2SC3=NC=C(N=C3N)N4CCC5(CC4)COCC5N)(F)F

Origin of Product

United States

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